molecular formula C15H9ClN2O2S2 B2829170 5-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 681159-91-1

5-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2829170
CAS RN: 681159-91-1
M. Wt: 348.82
InChI Key: KYVAQSIYXMNRIM-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide” is a molecule that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . This compound is being investigated for clinical use in various conditions such as atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .


Synthesis Analysis

The synthesis of thiazole derivatives like “5-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide” can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Cytotoxic Activity

One study demonstrates the use of ultrasound irradiation for the rapid synthesis of a novel series of thiazole derivatives bearing a coumarin nucleus, including compounds with structures similar to the chemical . The synthesized compounds exhibited potent cytotoxic activities against human keratinocytes (HaCaT cells), highlighting their potential in cancer research and therapy (Gomha & Khalil, 2012).

Anticancer Activity

Another study focused on the synthesis and in vitro anticancer activity of thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives. These compounds showed inhibitory activity against four cell lines, especially those products containing a thiazolidinone ring or thiosemicarbazide moiety in their structure, suggesting their promise as anticancer agents (Atta & Abdel‐Latif, 2021).

Antimicrobial Agents

Research on the development of new thiazolidinediones, starting from chromene carbaldehydes, explored their antimicrobial potential against various bacterial strains and Candida albicans. This study presented chemical synthesis and characterization of the antibacterial and antifungal potential of these derivatives, highlighting their significance in developing new antimicrobial agents (Nastasă et al., 2015).

Corrosion Inhibition

A study aimed at synthesizing thiazole-based polyamides containing a diarylidenecyclohexanone moiety for their potential use as corrosion inhibitors. These new polymers showed promising corrosion inhibitive properties on carbon steel in acidic environments, indicating their applicability in materials science and engineering (Aly & Hussein, 2014).

properties

IUPAC Name

5-chloro-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2S2/c16-12-6-5-10(21-12)14(19)18-15-17-13-8-3-1-2-4-9(8)20-7-11(13)22-15/h1-6H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVAQSIYXMNRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide

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